molecular formula C14H11N3O4S B5305244 (E)-3-(furan-2-yl)-N-[(2-nitrophenyl)carbamothioyl]prop-2-enamide

(E)-3-(furan-2-yl)-N-[(2-nitrophenyl)carbamothioyl]prop-2-enamide

Cat. No.: B5305244
M. Wt: 317.32 g/mol
InChI Key: OJSYHNGYPDIELN-BQYQJAHWSA-N
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Description

(E)-3-(furan-2-yl)-N-[(2-nitrophenyl)carbamothioyl]prop-2-enamide is an organic compound characterized by the presence of a furan ring, a nitrophenyl group, and a carbamothioyl group

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[(2-nitrophenyl)carbamothioyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c18-13(8-7-10-4-3-9-21-10)16-14(22)15-11-5-1-2-6-12(11)17(19)20/h1-9H,(H2,15,16,18,22)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSYHNGYPDIELN-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)C=CC2=CC=CO2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-[(2-nitrophenyl)carbamothioyl]prop-2-enamide typically involves the reaction of furan-2-carbaldehyde with 2-nitroaniline in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product under controlled temperature and pressure conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-[(2-nitrophenyl)carbamothioyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carbamothioyl group can undergo nucleophilic substitution reactions, forming different derivatives depending on the nucleophile used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted carbamothioyl derivatives.

Scientific Research Applications

(E)-3-(furan-2-yl)-N-[(2-nitrophenyl)carbamothioyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-[(2-nitrophenyl)carbamothioyl]prop-2-enamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to bind to bacterial enzymes, inhibiting their function and leading to cell death. In cancer research, it is believed to interfere with cell signaling pathways, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(furan-2-yl)-N-[(2-nitrophenyl)carbamothioyl]prop-2-enamide is unique due to its combination of a furan ring, nitrophenyl group, and carbamothioyl group, which confer specific chemical reactivity and biological activity

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